molecular formula C16H26ClNO B3830566 2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride

2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride

Cat. No.: B3830566
M. Wt: 283.83 g/mol
InChI Key: HPCQBYIXSHAYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C18H23NO · HCl. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is often used as a pharmaceutical impurity standard and has several synonyms, including Diphenhydramine impurity B (PhEur) and 4-Methyldiphenhydramine hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride typically involves the reaction of 2,2-dimethyl-4-(2-methylphenyl)oxane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2,2-dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13-6-4-5-7-14(13)16(8-10-17)9-11-18-15(2,3)12-16;/h4-7H,8-12,17H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCQBYIXSHAYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOC(C2)(C)C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Reactant of Route 2
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Reactant of Route 3
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Reactant of Route 4
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Reactant of Route 5
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Reactant of Route 6
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride

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